molecular formula C12H9N3S B13685904 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole

2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole

Cat. No.: B13685904
M. Wt: 227.29 g/mol
InChI Key: XFDSCEVGRGOSAF-UHFFFAOYSA-N
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Description

2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-furyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-pyridyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required. The naphthyl group also enhances the compound’s ability to participate in π-π stacking interactions, which can be beneficial in the design of new materials and drugs .

Properties

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

5-naphthalen-2-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H9N3S/c13-12-15-14-11(16-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,13,15)

InChI Key

XFDSCEVGRGOSAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN=C(S3)N

Origin of Product

United States

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